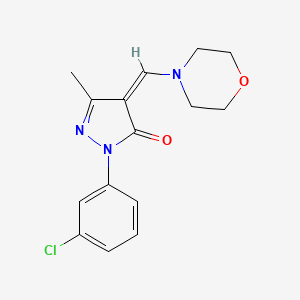
2-(3-chlorophenyl)-5-methyl-4-(4-morpholinylmethylene)-2,4-dihydro-3H-pyrazol-3-one
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds structurally related to the specified chemical often involves regiospecific methods and can be complex due to the presence of multiple functional groups. For example, Kumarasinghe et al. (2009) detailed the synthesis of a closely related pyrazole derivative, emphasizing the use of spectroscopic techniques and single-crystal X-ray analysis for structure determination due to the challenge of identifying regioisomers accurately (Kumarasinghe, Hruby, & Nichol, 2009).
Molecular Structure Analysis
Molecular structure analysis of similar compounds often requires advanced techniques. For instance, the structure of synthesized pyrazole derivatives has been elucidated using single-crystal diffraction, demonstrating the molecule's planarity except for certain groups oriented perpendicular to the core structure, highlighting the molecule's complex conformation (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Chemical Reactions and Properties
Chemical reactions involving pyrazolones often include cyclocondensation and reactions with various derivatives to yield novel compounds with characterized analytical and spectral data, underscoring the versatility and reactivity of the pyrazolone moiety (Khalifa, Al-Omar, & Nossier, 2017).
Physical Properties Analysis
The physical properties, such as crystallinity and conformation, are crucial for understanding the behavior of these compounds. For instance, Şahin et al. (2011) synthesized derivatives and performed single-crystal X-ray diffraction to determine molecular geometries, demonstrating the importance of structural analysis in understanding physical properties (Şahin, Salgın-Gökşen, Gökhan-Kelekçi, & Işık, 2011).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, are influenced by the molecular structure. Studies like that of Prabhudeva et al. (2017) explore the synthesis and structural proof via spectral and single-crystal X-ray diffraction studies, providing insight into the compound's reactivity and potential for further chemical modifications (Prabhudeva, Prabhuswamy, Kumar, Lokanath, Naveen, & Kumar, 2017).
Propriétés
IUPAC Name |
(4Z)-2-(3-chlorophenyl)-5-methyl-4-(morpholin-4-ylmethylidene)pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O2/c1-11-14(10-18-5-7-21-8-6-18)15(20)19(17-11)13-4-2-3-12(16)9-13/h2-4,9-10H,5-8H2,1H3/b14-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWLXHYRKDTVNSW-UVTDQMKNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1=CN2CCOCC2)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1=NN(C(=O)/C1=C\N2CCOCC2)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{(2-methylbenzyl)[(4-methyl-1H-imidazol-5-yl)methyl]amino}ethanol](/img/structure/B4022542.png)
![3-(4-fluorophenyl)-N-{2-[(2-methylbenzyl)thio]ethyl}acrylamide](/img/structure/B4022553.png)
![N-[(5-chloro-8-hydroxy-7-quinolinyl)(2-methoxyphenyl)methyl]-2-methylpropanamide](/img/structure/B4022560.png)
![1-(4-chlorophenyl)-5-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4022567.png)
![2-{[N-(4-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}-N-isopropylbenzamide](/img/structure/B4022573.png)
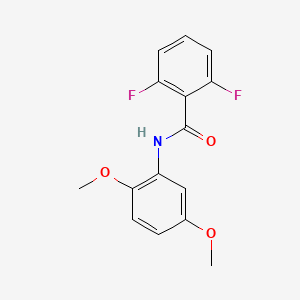
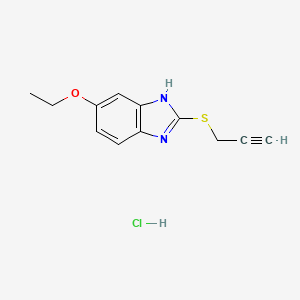
![6-{3-chloro-4-[(2-methylbenzyl)oxy]benzylidene}-5-imino-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4022594.png)
![2,2-dichloro-3-phenyl-N-[2-(trifluoromethyl)phenyl]cyclopropanecarboxamide](/img/structure/B4022608.png)
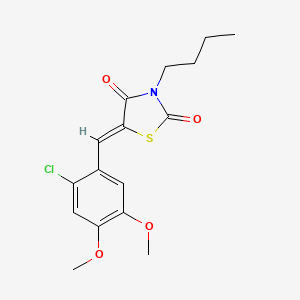
![N-{4-[3-(cyclopentylamino)-2,5-dioxo-1-pyrrolidinyl]phenyl}acetamide](/img/structure/B4022622.png)
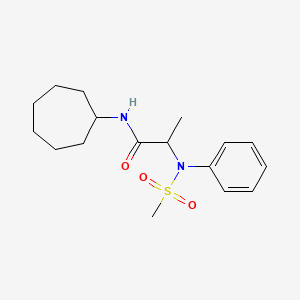
![4-{[3-{[(4-methylphenyl)amino]carbonyl}-4-(1-piperidinyl)phenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B4022635.png)